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Compound of Interest

Compound Name: AZD7009

Cat. No.: B1666231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD7009 and lidocaine, focusing on their

efficacy and mechanisms in inhibiting the late sodium current (late INa). The following sections

detail their comparative potency, selectivity, and effects on cardiac action potential, supported

by experimental data and methodologies.

Mechanism of Action: Targeting the Late Sodium
Current
The late sodium current is a sustained component of the fast sodium current that can be

pathologically enhanced in conditions such as ischemia and heart failure. This persistent

inward current contributes to prolonged action potential duration (APD), early

afterdepolarizations (EADs), and increased intracellular sodium, which can lead to calcium

overload and cardiac arrhythmias. Both AZD7009 and lidocaine target this late INa to exert

their antiarrhythmic effects, albeit with different pharmacological profiles. Inhibition of the late

INa helps to shorten the APD and suppress EADs, thereby reducing the risk of arrhythmias.
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Mechanism of Late INa Inhibition

Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD7009
and lidocaine for the late sodium current, providing a direct comparison of their potency.
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Compound Target IC50 (µM)
Experimental
Model

Reference

AZD7009
Late INa

(hNav1.5)
11 ± 2

CHO K1 cells

expressing

hNav1.5

Persson et al.,

2007[1]

Late INa
~10 (for ~50%

inhibition)

Rabbit atrial and

ventricular

myocytes

Persson et al.,

2007[1]; GUPEA,

2007[2]

Peak INa

(Nav1.5)
8

Mammalian cells

expressing

hNav1.5

GUPEA, 2007[2]

Lidocaine Late INa ~25
Not specified in

review

Antzelevitch et

al., 2014 (cited

in[3])

Peak INa ~300
Not specified in

review

Antzelevitch et

al., 2014 (cited

in[3])

Comparative Efficacy and Selectivity
AZD7009 demonstrates a higher potency for inhibiting the late sodium current with an IC50 of

11 µM in a recombinant cell line, and approximately 50% inhibition at 10 µM in native cardiac

myocytes.[1][2] In contrast, lidocaine's IC50 for the late INa is reported to be around 25 µM.[3]

In terms of selectivity for the late versus the peak sodium current, lidocaine shows a clear

preference for the late component, with an IC50 for the peak current that is more than 10-fold

higher than for the late current (~300 µM vs. ~25 µM).[3] AZD7009 also inhibits the peak

sodium current with an IC50 of 8 µM, suggesting less selectivity between the late and peak

currents compared to lidocaine.[2]

A key functional difference lies in their broader ion channel activity. AZD7009 is a mixed ion

channel blocker, also inhibiting other repolarizing potassium currents such as IKr, Ito, and IKur.
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[2] This multi-channel effect contributes to its antiarrhythmic profile but also differentiates it from

the more selective sodium channel blockade of lidocaine.

In functional assays, both AZD7009 and lidocaine have been shown to effectively suppress

EADs induced by the IKr blocker E-4031 in rabbit Purkinje fibers, a key indicator of their ability

to counteract proarrhythmic triggers by inhibiting the late INa.[1]

Experimental Protocols
Measurement of Late INa in Recombinant Cells (General Protocol)

A common method for measuring the late sodium current involves the use of whole-cell patch-

clamp techniques on cell lines stably expressing the human Nav1.5 channel, such as HEK293

or CHO cells.[4]

Voltage-Clamp Protocol: To measure the late INa, a depolarizing pulse is applied from a

holding potential that ensures the channels are in a resting state (e.g., -100 mV). The pulse,

for instance, to -10 mV for a duration of 300 ms, elicits both a peak and a late sodium

current. The late component is typically measured as the average current during the final 100

ms of this depolarizing pulse.[4]

Solutions: The external solution is designed to isolate the sodium current and typically

contains (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, and 5 D-glucose, with

the pH adjusted to 7.4. The internal (pipette) solution contains components to maintain the

intracellular environment and may include (in mM): 120 Cs-Aspartate, 10 CsCl, 10 HEPES,

10 EGTA, and 5 MgATP, with the pH adjusted to 7.2.[5]

Data Analysis: The effect of the compound is determined by applying various concentrations

and measuring the reduction in the late INa amplitude. The IC50 value is then calculated

from the concentration-response curve. To isolate the Nav1.5-mediated current, the

remaining current after the application of a high concentration of a specific blocker like

tetrodotoxin (TTX) can be subtracted.[4]

Action Potential Recordings in Myocardial Tissue (Persson et al., 2007)

Tissue Preparation: Experiments were conducted on isolated atrial and ventricular tissue and

Purkinje fibers from rabbits.[1]
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Recording: Transmembrane action potentials were recorded using microelectrodes. To

induce EADs and prolong the action potential, the selective IKr inhibitor E-4031 (5 µM) was

used.[1]

Drug Application: Following stabilization with E-4031, either AZD7009 or lidocaine was

added to the superfusion solution to assess their effects on the prolonged action potential

and EADs.[1]
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Generalized Experimental Workflow

Conclusion
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Both AZD7009 and lidocaine are effective inhibitors of the late sodium current, a key target in

the management of cardiac arrhythmias. AZD7009 exhibits higher potency for the late INa, but

also has a multi-channel blocking profile. Lidocaine, a classic antiarrhythmic, demonstrates

significant selectivity for the late over the peak sodium current. The choice between these

agents in a research or drug development context would depend on the desired selectivity

profile and the specific pathological condition being investigated. The experimental protocols

described provide a framework for the continued investigation and comparison of novel late

sodium current inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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